molecular formula C24H18Cl2N4O2 B3140702 N-(3,4-dichlorobenzyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide CAS No. 478039-89-3

N-(3,4-dichlorobenzyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide

Cat. No.: B3140702
CAS No.: 478039-89-3
M. Wt: 465.3 g/mol
InChI Key: SMNXBGPUKCRQOF-UHFFFAOYSA-N
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Description

N-(3,4-dichlorobenzyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorobenzyl group, a pyridinyl-pyrimidinyl moiety, and a phenoxyacetamide linkage, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide typically involves multiple steps, starting with the preparation of the dichlorobenzyl chloride. This intermediate is then reacted with a pyridinyl-pyrimidinyl compound under controlled conditions to form the desired product. Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent addition, ensures high yield and purity of the final product. Purification steps, including crystallization and chromatography, are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorobenzyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atoms in the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3,4-dichlorobenzyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorobenzyl)-4,5-dihydro-1H-imidazol-2-amine hydroiodide
  • N-(3,4-dichlorobenzyl)-2-phenoxy-4-(trifluoromethyl)nicotinamide

Uniqueness

N-(3,4-dichlorobenzyl)-2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its dichlorobenzyl group, in particular, provides distinct properties that differentiate it from other similar compounds.

Properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-2-[4-(4-pyridin-2-ylpyrimidin-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18Cl2N4O2/c25-19-9-4-16(13-20(19)26)14-29-23(31)15-32-18-7-5-17(6-8-18)24-28-12-10-22(30-24)21-3-1-2-11-27-21/h1-13H,14-15H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMNXBGPUKCRQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=NC=C2)C3=CC=C(C=C3)OCC(=O)NCC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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